REACTION_CXSMILES
|
[S:1]1[C:5]([SH:6])=[N:4][N:3]=[C:2]1[SH:7].[CH3:8][N:9]=[C:10]=[O:11].[CH2:12]([N:14]([CH2:17]C)CC)C.CC[O:21]CC>>[CH3:8][NH:9][C:10]([S:7][C:2]1[S:1][C:5]([S:6][C:12](=[O:21])[NH:14][CH3:17])=[N:4][N:3]=1)=[O:11]
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
S1C(=NN=C1S)S
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
CN=C=O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 25° C. for 48 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer, a reflux condenser, a dropping funnel, and a magnetic stirrer
|
Type
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TEMPERATURE
|
Details
|
The solution was maintained at below 25° C.
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
CUSTOM
|
Details
|
The yellow-solid crystals were collected on a filter
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)SC=1SC(=NN1)SC(NC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |